2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-17(2)19-9-11-20(12-10-19)22(23-24(31)30-25(32-23)26-18(3)27-30)29-15-13-28(14-16-29)21-7-5-4-6-8-21/h4-12,17,22,31H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSWXBCZFMFQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.
Coupling with Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Assembly: The final product is obtained by coupling the triazole-thiazole intermediate with the phenylpiperazine derivative under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a central nervous system (CNS) agent due to its structural similarity to known CNS-active compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety suggests potential activity on neurotransmitter receptors, such as serotonin or dopamine receptors, which are common targets for CNS-active drugs. The triazole and thiazole rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) share the triazolothiazole core but differ in substituents on the piperazine and aryl groups. These modifications influence physicochemical properties, binding affinity, and metabolic stability:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Piperazine Substituent | Aryl Group | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | 4-Phenylpiperazin-1-yl | 4-(Propan-2-yl)phenyl | ~490 (estimated) | High lipophilicity (isopropyl); potential CNS activity due to phenylpiperazine |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyltriazolo[3,2-b]thiazol-6-ol | 4-(3-Chlorophenyl)piperazinyl | 4-Ethoxy-3-methoxyphenyl | ~480 | Chlorine enhances binding affinity; polar substituents reduce logP |
| 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b]triazol-6-ol | 4-Ethylpiperazinyl | 4-(Trifluoromethyl)phenyl | 439.5 | Trifluoromethyl group increases electron-withdrawing effects and metabolic stability |
| 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b]triazol-6-ol | 4-(2-Hydroxyethyl)piperazinyl | Phenyl | 387.5 | Hydroxyethyl group improves aqueous solubility |
Electronic and Steric Considerations
- In contrast, the target compound’s isopropyl group is electron-donating, which may favor hydrophobic interactions .
Biological Activity
The compound 2-methyl-5-[(4-phenylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity Overview
The biological activity of this compound primarily stems from its structural components. The presence of the triazole and thiazole rings contributes to its pharmaceutical potential, particularly in antifungal and anticancer applications.
Antifungal Activity
Research indicates that derivatives of the triazole core exhibit significant antifungal properties. A study highlighted that various 1,2,4-triazole derivatives demonstrated broad-spectrum antifungal activity against several pathogenic fungi. The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes .
Anticancer Potential
The compound's thiazole component has been associated with anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with a thiazole ring were found to be effective against various cancer cell lines, including breast and colon cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the triazole or thiazole rings can enhance efficacy and selectivity. For instance:
- Substituents on the phenylpiperazine moiety can significantly influence receptor binding affinity and biological activity.
- The introduction of alkyl groups at the nitrogen sites may improve solubility and bioavailability.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antifungal Study : A series of triazole derivatives were synthesized and tested against Candida species. Results indicated that specific substitutions led to increased antifungal potency with minimal cytotoxicity in human cells .
- Anticancer Evaluation : A compound structurally similar to our target was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 27 μM, suggesting significant anticancer potential .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The triazole ring may act as a competitive inhibitor for enzymes involved in critical biosynthetic pathways in fungi.
- Induction of Apoptosis : In cancer cells, similar compounds have been shown to trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
